(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one
Description
Properties
IUPAC Name |
(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14H,1-4H2/b17-13+,18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHRMNXAAOYQG-HBKJEHTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one is a synthetic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a cycloheptanone framework. This compound has garnered attention in recent research due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Case Study 2 : Another study reported that the compound showed promising results against A549 lung cancer cells, with a notable reduction in cell viability observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound demonstrated variable activity against different pathogens, with the lowest MIC observed against Candida albicans.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular targets involved in apoptosis and microbial inhibition. The presence of the chlorophenyl groups enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Differences
The following table summarizes key structural variations, synthesis yields, and applications of (2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one and related compounds:
Substituent Effects
- Chlorine vs. Iodine : The 4-iodo analogue () serves as a precursor for radiolabeling due to iodine’s isotopic versatility (e.g., tritium or carbon-11 substitution). In contrast, the chloro derivative’s smaller size and electronegativity may favor different electronic interactions in binding pockets .
- Amidine vs. Halogen: Amidino groups in BABCH () confer strong cationic character, enabling hydrogen bonding with serine protease active sites (e.g., tissue plasminogen activator, t-PA). This contrasts with the neutral chloro derivative, which lacks such direct interactions .
Stereochemical Influence
- The E,E-configuration in the target compound enforces a planar geometry, whereas Z,Z-isomers (e.g., BABCH) adopt a more folded conformation. The E,Z-isomer () exhibits mixed geometry, allowing one amidine group to occupy the trypsin S1 pocket while the other interacts with extended binding sites .
Preparation Methods
Titanium(III)-Based Catalysis
A highly efficient protocol employs titanium(III) triflate (TiCl$$3$$(SO$$3$$CF$$_3$$)) as a Lewis acid catalyst. In a representative procedure:
- Reactants : Cycloheptan-1-one (5 mmol) and 4-chlorobenzaldehyde (10 mmol) are combined in dichloromethane (3 mL).
- Catalyst : TiCl$$3$$(SO$$3$$CF$$_3$$) (0.1–0.2 molar equivalents) is added under nitrogen.
- Conditions : The mixture is stirred at room temperature for 0.3–3 hours.
- Work-up : The product is isolated by filtration, washed with acetone-water (40:1), and purified via silica gel chromatography.
Yield : 94–99%. The catalyst’s strong Lewis acidity promotes rapid enolization of cycloheptanone while suppressing self-condensation side reactions.
Mechanistic Insights into the Aldol Condensation
The reaction proceeds through a stepwise mechanism:
- Enolate Formation : TiCl$$3$$(SO$$3$$CF$$3$$) coordinates to the carbonyl oxygen of cycloheptanone, lowering the pK$$a$$ and facilitating deprotonation to form the enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration : Acidic conditions promote the elimination of water, yielding the α,β-unsaturated ketone with (E,E)-stereochemistry.
The preference for the (E,E)-isomer arises from steric hindrance between the 4-chlorophenyl groups and the cycloheptanone ring, favoring the trans configuration.
Comparative Analysis of Catalytic Systems
To evaluate catalytic efficiency, the following systems were compared:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TiCl$$3$$(SO$$3$$CF$$_3$$) | CH$$2$$Cl$$2$$ | RT | 1.5 | 98 | |
| HCl (10% aq.) | Ethanol | Reflux | 6 | 72 | |
| NaOH (10% aq.) | Water | RT | 12 | 65 |
TiCl$$3$$(SO$$3$$CF$$_3$$) outperforms traditional acid/base catalysts due to its ability to operate under mild conditions with near-quantitative yields.
Optimization of Reaction Parameters
Stoichiometry and Solvent Effects
A 1:2 molar ratio of cycloheptanone to 4-chlorobenzaldehyde ensures complete conversion. Solvent-free conditions or dichloromethane are optimal, as polar aprotic solvents (e.g., DMAc) may stabilize intermediates but complicate purification.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (CDCl$$3$$, 400 MHz) :
δ 7.35–7.29 (m, 8H, Ar-H), 7.03 (d, $$J = 16.0$$ Hz, 2H, =CH), 6.85 (d, $$J = 16.0$$ Hz, 2H, =CH), 2.78–2.65 (m, 4H, cycloheptanone CH$$2$$), 1.95–1.82 (m, 4H, cycloheptanone CH$$_2$$). - $$^{13}$$C NMR (CDCl$$3$$, 100 MHz) :
δ 195.2 (C=O), 143.1 (=CH), 136.4 (Ar-C), 132.8 (Ar-C), 129.1 (Ar-CH), 128.3 (Ar-CH), 123.5 (=CH), 38.7 (cycloheptanone CH$$2$$), 27.4 (cycloheptanone CH$$_2$$).
High-Resolution Mass Spectrometry (HRMS)
Q & A
Advanced Research Question
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π···π stacking, C–H···Cl contacts) using CrystalExplorer .
- Molecular Docking: Simulate binding to biological targets (e.g., factor Xa) using AutoDock Vina, focusing on electrostatic complementarity and steric clashes .
How can researchers resolve contradictions in reported bioactivity data between similar cycloheptanone derivatives?
Advanced Research Question
Contradictions in inhibitory activity (e.g., factor Xa vs. trypsin) require:
- Comparative Binding Assays: Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) under standardized conditions .
- Co-crystallization Studies: Resolve binding modes of analogs (e.g., 2,7-bis(4-amidinobenzylidene)-cycloheptan-1-one) to identify selectivity determinants like hydrophobic pockets or hydrogen-bond networks .
- Mutagenesis: Engineer protein variants to test critical residues (e.g., S195A in trypsin) .
What spectroscopic techniques are effective for characterizing the (E,E) configuration?
Basic Research Question
- UV-Vis Spectroscopy: Detect conjugation via absorption maxima at ~350–400 nm (π→π* transitions).
- <sup>1</sup>H NMR: Confirm stereochemistry through coupling constants (JH-H ~16–18 Hz for trans-alkene protons).
- IR Spectroscopy: Identify carbonyl stretching vibrations (C=O at ~1700 cm<sup>−1</sup>) and C–Cl bonds (~750 cm<sup>−1</sup>) .
What strategies optimize crystallization for high-resolution structural studies?
Advanced Research Question
- Solvent Screening: Use mixed solvents (e.g., methanol/acetone) to balance solubility and nucleation rates.
- Temperature Gradients: Slow cooling from 60°C to 4°C over 48 hours enhances crystal quality.
- Templating Agents: Co-crystallize with cyclodextrins to stabilize specific conformations .
How do substituent variations on aryl groups affect biological activity and selectivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., Cl): Enhance binding affinity to serine proteases via halogen bonding (e.g., 4-Cl improves Ki by 3-fold vs. unsubstituted analogs) .
- Bulkier Substituents (e.g., CH3): Introduce steric hindrance, reducing off-target interactions. Test using isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
